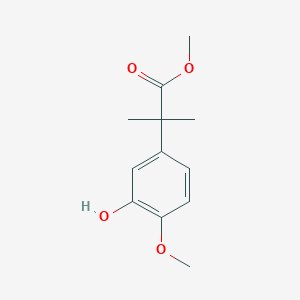
1-(Trifluoromethyl)naphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-methanol can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst. The reaction conditions often include the use of a solvent like dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds in anhydrous conditions.
Major Products:
Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.
Reduction: Formation of naphthalene-7-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
Naphthalene-7-methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different applications and reactivity.
Uniqueness: 1-(Trifluoromethyl)naphthalene-7-methanol is unique due to the presence of both the trifluoromethyl and methanol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
[8-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |
Clave InChI |
XYKKQKDRJDYROF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
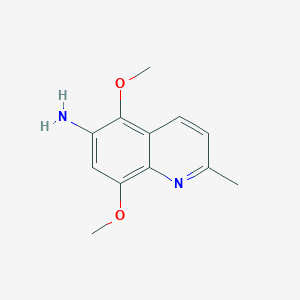
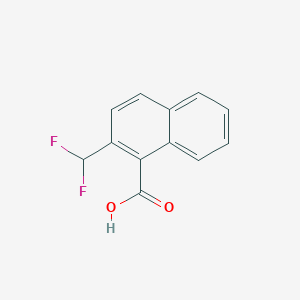
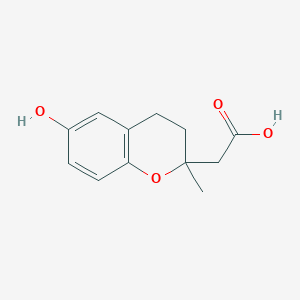



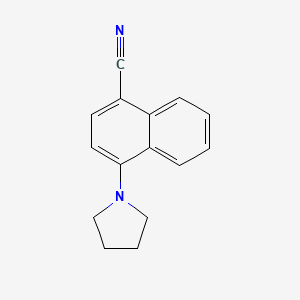
![6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11883582.png)

![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)

